molecular formula C9H10BF4KN2O B1409282 Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate CAS No. 1704704-31-3

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

Cat. No.: B1409282
CAS No.: 1704704-31-3
M. Wt: 288.09 g/mol
InChI Key: QKEZYPBKWGRAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mechanism of Action

Target of Action

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is primarily used as a reagent in Suzuki–Miyaura coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound interacts with the palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron group from this compound is transferred to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used for forming carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects include the synthesis of various organic compounds.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Furthermore, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the choice of base .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZYPBKWGRAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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